molecular formula C12H8F3N B8465715 3,2',4'-Trifluoro-biphenyl-4-ylamine

3,2',4'-Trifluoro-biphenyl-4-ylamine

Cat. No.: B8465715
M. Wt: 223.19 g/mol
InChI Key: USHJTMWFEYRLDR-UHFFFAOYSA-N
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Description

3,2',4'-Trifluoro-biphenyl-4-ylamine is a biphenyl derivative featuring a primary amine group (-NH2) at position 4 on the first benzene ring and fluorine substituents at positions 3 (first ring), 2', and 4' (second ring).

Properties

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-2-fluoroaniline

InChI

InChI=1S/C12H8F3N/c13-8-2-3-9(10(14)6-8)7-1-4-12(16)11(15)5-7/h1-6H,16H2

InChI Key

USHJTMWFEYRLDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)F)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,2',4'-Trifluoro-biphenyl-4-ylamine with structurally related fluorinated biphenylamines, focusing on substituent patterns, molecular properties, and applications inferred from the evidence.

3',4'-Difluorobiphenyl-2-ylamine (CAS 873056-62-3)

  • Structure : Amine at position 2 (first ring); fluorines at 3' and 4' (second ring) .
  • Molecular Formula : C12H9F2N.
  • Key Differences : The amine group is positioned ortho to the biphenyl linkage (position 2 vs. 4 in the target compound), which may alter electronic effects and steric interactions.
  • Applications : Used in analytical method validation (AMV) and quality control (QC) for drug applications .

3'-Fluoro-[1,1'-biphenyl]-4-amine Hydrochloride

  • Structure : Amine at position 4 (first ring); single fluorine at 3' (second ring) .
  • Molecular Formula : C12H10FN·HCl.
  • Key Differences: Only one fluorine substituent on the second ring (vs.
  • Applications : Hydrochloride salt form suggests pharmaceutical relevance, likely as an intermediate in drug synthesis .

3',4',5'-Trifluorobiphenyl-2-amine

  • Structure : Amine at position 2 (first ring); fluorines at 3', 4', and 5' (second ring) .
  • Molecular Formula : C12H9F3N.
  • Key Differences : Three fluorines on the second ring create a more electron-deficient aromatic system compared to the target compound. The amine position (2 vs. 4) may influence binding in biological targets .

4'-(Trifluoromethyl)[1,1'-biphenyl]-2-amine

  • Structure : Amine at position 2 (first ring); trifluoromethyl (-CF3) at 4' (second ring) .
  • Molecular Formula : C13H10F3N.

Comparative Data Table

Compound Amine Position Fluorine Substituents Molecular Formula Key Applications/Notes
This compound 4 (first ring) 3 (first), 2',4' (second) C12H9F3N Hypothesized use in drug intermediates
3',4'-Difluorobiphenyl-2-ylamine 2 (first ring) 3',4' (second ring) C12H9F2N QC and AMV for pharmaceuticals
3'-Fluoro-biphenyl-4-amine HCl 4 (first ring) 3' (second ring) C12H10FN·HCl Pharmaceutical intermediate
3',4',5'-Trifluorobiphenyl-2-amine 2 (first ring) 3',4',5' (second ring) C12H9F3N Potential bioactive applications
4'-(Trifluoromethyl)biphenyl-2-amine 2 (first ring) -CF3 at 4' C13H10F3N Enhanced stability for material science

Key Observations

Substituent Effects :

  • Fluorine atoms increase electronegativity and polarity, enhancing solubility in polar solvents.
  • Trifluoromethyl groups (-CF3) offer greater steric bulk and lipophilicity compared to fluorine .

Amine Position :

  • Amine groups at position 4 (para to the biphenyl linkage) may improve conjugation in electronic materials, while position 2 (ortho) could favor steric interactions in biological targets .

Applications :

  • Fluorinated biphenylamines are versatile in drug development (e.g., as kinase inhibitors or intermediates) and materials science (e.g., polyimides) .

Q & A

Q. What are the standard synthetic routes for preparing 3,2',4'-Trifluoro-biphenyl-4-ylamine, and what key reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to assemble the biphenyl core. Key steps include:

  • Fluorination control : Selective introduction of fluorine groups requires catalysts like Pd/Cu systems or photoredox conditions to minimize dehalogenation by-products .
  • Amine protection : Use of Boc or Fmoc groups prevents unwanted side reactions during coupling steps. Deprotection with TFA or H2/Pd-C yields the free amine .
  • Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reaction efficiency, while elevated temperatures (80–120°C) improve coupling kinetics .

Q. Critical Conditions Table :

StepReagents/ConditionsYield Influence Factors
FluorinationPd(OAc)2, Xantphos, Cs2CO3, DMF, 100°CCatalyst loading, solvent purity
Amine DeprotectionTFA (20% in DCM) or H2/Pd-CReaction time, acid concentration
PurificationColumn chromatography (SiO2, hexane/EtOAc)Solvent polarity, column packing

Q. Which analytical techniques are essential for characterizing this compound, and how do they confirm structural integrity?

Methodological Answer:

  • <sup>1</sup>H/<sup>19</sup>F NMR : Fluorine substituents produce distinct splitting patterns (e.g., <sup>3</sup>JH-F coupling in aromatic regions). Amine protons appear as broad singlets (~δ 5.0–6.0 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]<sup>+</sup> at m/z 235.0742 for C12H9F3N) .
  • HPLC-PDA : Purity assessment (>95%) via reverse-phase C18 columns (MeCN/H2O gradient) .

Advanced Research Questions

Q. How can researchers optimize the selectivity of fluorination in the synthesis of this compound to minimize by-products?

Methodological Answer: Fluorination selectivity challenges arise from competing C-F bond formation pathways. Strategies include:

  • Directed ortho-metalation : Use of directing groups (e.g., -Bpin) to guide fluorination to specific positions .
  • Lewis acid additives : BF3·Et2O enhances electrophilic fluorination efficiency, reducing diaryl ether by-products .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (meta-fluorination), while higher temperatures (80°C) favor thermodynamic (para-fluorination) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental outcomes in the reactivity of this compound derivatives?

Methodological Answer: Discrepancies often stem from solvent effects or transition-state stabilization not modeled in silico. Approaches include:

  • Solvent-correction DFT : Incorporate PCM (Polarizable Continuum Model) to account for solvation effects on reaction barriers .
  • In situ monitoring : Use ReactIR or <sup>19</sup>F NMR to track intermediate formation, validating computational pathways .
  • Multivariate analysis : Design of Experiments (DoE) identifies interactive factors (e.g., temperature, catalyst ratio) that deviate from theoretical models .

Case Study :
A 2024 study resolved a 15% yield discrepancy in Suzuki coupling by optimizing Pd nanoparticle size (2–3 nm) via TEM-guided catalyst design, aligning experimental yields (78%) with DFT predictions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under oxidative conditions?

Methodological Answer: Divergent stability claims (e.g., quinone formation vs. degradation) often arise from solvent or oxygen exposure differences. Mitigation strategies:

  • Controlled atmosphere : Use Schlenk lines for oxygen-free reactions; compare stability in DMF (prone to oxidation) vs. THF (inert) .
  • Radical scavengers : Add BHT (butylated hydroxytoluene) to suppress autoxidation pathways .
  • Accelerated stability testing : HPLC-MS monitors degradation products under forced conditions (40°C, 75% RH) to identify critical instability triggers .

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